Studies suggest that Gypenoside XVII may possess anti-inflammatory properties. Researchers compared its activity to its precursor, ginsenoside Rb1. Gypenoside XVII demonstrated a stronger ability to inhibit the production of inflammatory markers like TNF-α and IL-6 in macrophages, suggesting its potential as an anti-inflammatory drug []. Additionally, Gypenoside XVII exhibited a higher efficacy in reducing ear edema in mice compared to ginsenoside Rb1, further supporting its anti-inflammatory potential in vivo [].
Gypenoside XVII, also known as Gypenoside GP-17, is a bioactive compound primarily derived from the plant Gynostemma pentaphyllum. This compound belongs to a class of saponins known as gypenosides, which are characterized by their complex glycosidic structures. Gypenoside XVII has garnered attention for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and cardioprotective effects. Its molecular formula is , with a molecular weight of approximately 947.2 g/mol .
Gypenoside XVII can be synthesized from its precursor, Ginsenoside Rb1, through enzymatic hydrolysis. This transformation involves the removal of a glucose moiety from the C-3 position of the aglycone structure of Ginsenoside Rb1, facilitated by specific glycoside hydrolases such as BdbglB from Bacteroides dentium . The chemical reaction can be summarized as follows:
This reaction highlights the structural modifications that lead to the formation of Gypenoside XVII.
Gypenoside XVII exhibits a range of biological activities:
The synthesis of Gypenoside XVII can be achieved through several methods:
Research on Gypenoside XVII's interactions reveals its complex mechanisms of action:
Several compounds are structurally or functionally similar to Gypenoside XVII. Here are some notable examples:
Compound Name | Source Plant | Key Activities | Unique Features |
---|---|---|---|
Ginsenoside Rb1 | Panax ginseng | Anti-inflammatory, immunomodulatory | Precursor to Gypenoside XVII |
Ginsenoside Rd | Panax ginseng | Neuroprotective, cardioprotective | Has different glycosidic linkages |
Gypenoside I | Gynostemma pentaphyllum | Antioxidant, anti-aging | Exhibits strong antioxidant activity |
Oleanolic Acid | Various plants | Anti-inflammatory, hepatoprotective | Simple triterpenoid structure |
Protopanaxadiol | Panax ginseng | Anti-cancer, immunomodulatory | Aglycone form of various ginsenosides |
Gypenoside XVII stands out due to its specific combination of neuroprotective and anti-inflammatory effects, making it a subject of interest for further research into therapeutic applications.
Gypenoside XVII possesses the molecular formula C48H82O18, representing a complex tetracyclic triterpenoid saponin with extensive glycosylation [1] [2]. This molecular composition indicates the presence of 48 carbon atoms, 82 hydrogen atoms, and 18 oxygen atoms, reflecting the compound's substantial molecular complexity and multiple functional groups [3]. The high oxygen content is primarily attributed to the presence of multiple hydroxyl groups and three sugar moieties attached to the aglycone backbone [4].
The molecular weight of Gypenoside XVII is precisely determined as 947.2 grams per mole, with various analytical sources confirming values ranging from 947.15 to 947.2 g/mol [1] [3] [5]. This substantial molecular weight places Gypenoside XVII among the larger naturally occurring triterpenoid saponins, reflecting its complex glycosylated structure [6]. The molecular weight has been consistently verified through multiple analytical techniques including electrospray ionization mass spectrometry and high-resolution mass spectrometry [7].
Parameter | Value |
---|---|
Molecular Formula | C₄₈H₈₂O₁₈ |
Molecular Weight (g/mol) | 947.2 |
CAS Number | 80321-69-3 |
PubChem CID | 44584555 |
The complete IUPAC nomenclature for Gypenoside XVII is (3β,12β)-20-{[6-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy}-12-hydroxydammar-24-en-3-yl β-D-glucopyranoside [1] [2]. This systematic name precisely describes the stereochemical configuration at positions 3β and 12β, the glycosylation pattern at the C-20 position with a disaccharide unit, and the monosaccharide attachment at the C-3 position [4]. Alternative nomenclature includes the more descriptive name 3β-(β-D-glucopyranosyloxy)-12β-hydroxydammar-24-en-20-yl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside [8].
Gypenoside XVII exhibits a characteristic tetracyclic triterpenoid framework that forms the core structural foundation of the molecule [9] [10]. This tetracyclic system consists of four fused rings designated as rings A, B, C, and D, which constitute the fundamental dammarane skeleton [11]. The tetracyclic framework is characterized by specific stereochemical features including a β-methyl group at C-8, β-hydrogen at C-13, and α-methyl group at C-14 [11]. The compound contains 25 defined stereocenters throughout its structure, contributing to its complex three-dimensional architecture [2].
The dammarane-type backbone configuration of Gypenoside XVII represents a specific subclass of tetracyclic triterpenoids with distinctive structural features [12] [4]. This backbone is characterized by the presence of a β-side chain at C-17 and specific hydroxylation patterns at positions 3β, 12β, and 20 pro-S [1]. The dammarane framework includes a double bond introduced at the C-24/C-25 position, contributing to the compound's structural rigidity and biological activity [1] [4]. The stereochemical configuration follows the standard dammarane pattern with specific orientations that distinguish it from other triterpenoid classes [11].
Gypenoside XVII displays a distinctive glycosylation pattern featuring three sugar units distributed across two attachment points on the aglycone [4] [13]. At the C-3 position, a single β-D-glucopyranosyl moiety is attached through a glycosidic bond [4]. The C-20 position carries a more complex disaccharide unit consisting of β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, where two glucose molecules are connected through a 1→6 glycosidic linkage [4] [13]. This specific glycosylation pattern distinguishes Gypenoside XVII from its structural isomers and contributes significantly to its physicochemical properties and biological activities [14].
Structural Feature | Description |
---|---|
Core Framework | Tetracyclic triterpenoid dammarane-type backbone |
Stereochemistry Configuration | 3β,12β configuration with β-methyl at C-8, β-H at C-13, α-methyl at C-14 |
Hydroxyl Group Positions | Hydroxyl groups at 3β, 12β, and 20 pro-S positions |
C-3 Sugar Attachment | Single β-D-glucopyranosyl moiety |
C-20 Sugar Attachment | β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside disaccharide |
Double Bond Position | C-24/C-25 double bond |
Total Stereocenters | 25 defined stereocenters |
Gypenoside XVII demonstrates variable solubility characteristics across different solvent systems, reflecting its amphiphilic nature due to the combination of hydrophobic aglycone and hydrophilic sugar moieties [8] [15]. The compound exhibits excellent solubility in dimethyl sulfoxide, with reported values ranging from 60 to 100 milligrams per milliliter [3] [16] [17]. In dimethyl formamide, the solubility reaches approximately 10 milligrams per milliliter [8]. The compound shows good solubility in polar protic solvents including methanol and ethanol, while demonstrating solubility in water and hot water systems [15]. However, Gypenoside XVII remains sparingly soluble in aqueous buffer systems and is insoluble in non-polar organic solvents such as diethyl ether, chloroform, and benzene [8] [15].
The stability profile of Gypenoside XVII reveals important characteristics for storage and handling protocols [3] [8]. The compound exhibits hygroscopic properties, readily absorbing moisture from the environment, which necessitates careful storage conditions [15] [17]. Under appropriate storage conditions at -20°C with protection from light and moisture, Gypenoside XVII maintains stability for at least four years [8]. The compound demonstrates thermal stability with a melting point exceeding 183°C, at which point decomposition occurs [15]. The predicted boiling point is 1013.5±65.0°C, though this value represents theoretical calculations rather than experimental observations [15]. Stock solutions prepared in appropriate solvents can be stored at -20°C for several months when properly sealed and protected from repeated freeze-thaw cycles [17].
Property | Value |
---|---|
Appearance | White crystalline powder |
Melting Point | >183°C (decomposition) |
Specific Rotation [α] | +18.3° (c=0.30, MeOH) |
Predicted pKa | 12.90±0.70 |
Density (predicted) | 1.38 g/cm³ |
Solubility in DMSO | ≥60-100 mg/mL |
Solubility in Water | Soluble, sparingly soluble in aqueous buffers |
Stability | Hygroscopic, stable at -20°C, ≥4 years |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Gypenoside XVII through both proton and carbon-13 NMR analysis [3] [13]. Proton NMR spectroscopy reveals characteristic signals consistent with the dammarane triterpenoid structure, including distinctive patterns for the tetracyclic framework and attached sugar moieties [13]. The spectrum displays specific resonances for the various methyl groups, hydroxyl protons, and anomeric protons of the glucose units [13]. Carbon-13 NMR analysis confirms the tetracyclic carbon framework and provides detailed information about the carbon environments throughout the molecule [13]. The NMR data consistently supports the proposed structure and stereochemical assignments, with all spectroscopic parameters aligning with the expected values for dammarane-type triterpenoids [3].
Mass spectrometry analysis of Gypenoside XVII reveals distinctive fragmentation patterns that provide structural confirmation and differentiation from isomeric compounds [7] [18]. Electrospray ionization mass spectrometry generates characteristic molecular ion peaks, including the [M-H]⁻ ion at m/z 946 and the [M+HCOO]⁻ ion at m/z 991 [18]. Collision-induced dissociation mass spectrometry produces a characteristic type b fragmentation pattern, with the major fragment ion being the lithiated disaccharide ion observed at m/z 349 [7]. This fragmentation behavior is particularly significant for distinguishing Gypenoside XVII from its structural isomer ginsenoside Rd, as the latter shows a predominant type b* fragment ion pattern [7]. The sequential loss of sugar moieties is clearly observed in the mass spectrum, with characteristic mass differences of 162 daltons corresponding to individual glucose units [18].
Analytical Technique | Key Findings |
---|---|
NMR (¹H) | Consistent with dammarane structure, sugar proton signals |
NMR (¹³C) | Tetracyclic carbon framework confirmed |
Mass Spectrometry (ESI-MS) | [M-H]⁻ ion at m/z 946, [M+HCOO]⁻ at m/z 991 |
Mass Spectrometry (CID-MS) | Type b fragmentation pattern, lithiated disaccharide ion at m/z 349 |
HPLC Detection Wavelength | 203 nm for HPLC detection |
The structure-activity relationship parameters of Gypenoside XVII reveal critical molecular features that influence its biological properties and pharmacological activities [19] [20]. The specific stereochemical configuration at positions 3β and 12β is essential for biological activity, as demonstrated by comparative studies with related compounds [19]. The presence of hydroxyl groups at positions 3β, 12β, and 20 pro-S contributes significantly to the compound's interaction with biological targets [20]. The glycosylation pattern plays a crucial role in determining bioavailability and cellular uptake, with the specific arrangement of sugar moieties at C-3 and C-20 positions influencing pharmacokinetic properties [14] [19].